6E-nonenoic acid
Overview
Description
6E-nonenoic acid , also known as 8-Methyl-6-nonenoic acid , is an organic compound with the chemical formula C10H18O2 . It falls under the class of medium-chain fatty acids and is naturally occurring. The compound’s structure includes a nonenyl group (hence the name) and a carboxylic acid functional group . It is commonly referred to as Pelargonic Acid .
Scientific Research Applications
Applications in STEM Learning
Research demonstrates that STEM (Science, Technology, Engineering, and Mathematics) learning using the 6E Learning by Design TM Model, which includes 6E-nonenoic acid as a part of the curriculum, can significantly improve students' scientific literacy. This is particularly evident in the context of understanding temperature and its changes, as observed in a study conducted in junior high schools (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Involvement in Biochemical Processes
This compound plays a role in complex biochemical processes. For instance, its derivative, trans-4-hydroxy-2-nonenal (HNE), is involved in lipid peroxidation. HNE is a cytotoxic product formed from the peroxidation of n-6 polyunsaturated fatty acids, and its metabolism leads to the formation of various urinary metabolites including hydroxylated compounds (Guéraud et al., 1999).
Chemical Synthesis and Pharmacology
Synthesis of novel leukotriene antagonists and agonists, which are derivatives of this compound, have shown significant pharmacological properties. These compounds, such as (5S,6R,7Z)-5-hydroxy-6-mercapto-9-phenyl-7-nonenoic acid and its variants, exhibit competitive antagonist activity in biological systems like guinea pig trachea and ileum (Bernstein et al., 1988).
Implications in Environmental Chemistry
This compound and its analogs play a crucial role in environmental chemistry. For example, studies have shown the synthesis and characterization of divinyl ether fatty acids, like colnelenic acid, which are enzymatically formed from linolenic acid and have significant implications in understanding biochemical processes in plants (Galliard, Phillips, & Frost, 1973).
Educational Implications
This compound is also used in educational research, particularly in addressing misconceptions in science education. The Learning Cycle-6E and cognitive conflict strategies, which include the study of acids like this compound, have been effective in remedying misconceptions and enhancing students' scientific understanding (Jeharut, Subandi, & Habiddin, 2020).
properties
IUPAC Name |
(E)-non-6-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4H,2,5-8H2,1H3,(H,10,11)/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOISAMGWYNQX-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31502-23-5 | |
Record name | 6-Nonenoic acid (E) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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